(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Description

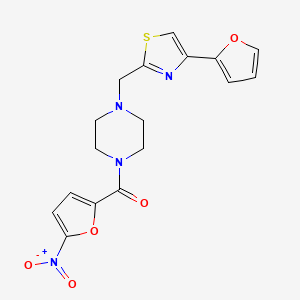

The compound "(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone" features a piperazine core substituted with a thiazole-furan moiety and a 5-nitrofuran carbonyl group. This structure combines heterocyclic systems known for diverse pharmacological activities. Piperazine derivatives are frequently explored for their pharmacokinetic modulation, while nitrofuran groups are associated with antimicrobial properties .

Properties

IUPAC Name |

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c22-17(14-3-4-16(26-14)21(23)24)20-7-5-19(6-8-20)10-15-18-12(11-27-15)13-2-1-9-25-13/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQRNEGJTVCRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including furan, thiazole, and piperazine. This combination suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The structural formula of the compound can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Antimicrobial Activity

Compounds containing thiazole and piperazine moieties have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| (4-(Furan-2-yl)thiazol-2-yl) | Antibacterial | 3.9 |

| Piperazine derivatives | Antifungal | 15.6 |

Antitumor Activity

Research indicates that thiazole derivatives exhibit antitumor properties. The incorporation of a furan ring in this compound may enhance its efficacy against certain cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation in various cancer models, suggesting a potential application in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial activity of compounds with thiazole and piperazine structures. The reported minimum inhibitory concentration (MIC) values for these compounds were significantly lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

- Cytotoxicity Studies : In vitro cytotoxicity tests using HeLa cell lines revealed that compounds similar to this compound exhibited low cytotoxicity while maintaining potent antimicrobial activity . This suggests a favorable therapeutic index for further development.

- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups such as nitro or halogens has been associated with enhanced biological activity in similar compounds. This relationship underscores the importance of molecular modifications in optimizing the efficacy of the compound .

Comparison with Similar Compounds

Piperazine-Linked Nitrofurans and Thiazoles

- Compound: "(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone" replaces the furan-thiazole group with a benzo[d]thiazole.

- Compound: "4-(Furan-2-carbonyl)piperazin-1-ylmethanone" substitutes the 5-nitrofuran with a nitrobenzene group. The absence of the nitrofuran moiety likely diminishes antimicrobial activity, as nitrofurans are critical for redox-mediated bacterial inhibition .

Thiadiazole-Thiazolidinone Derivatives ()

Compounds like "2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one" () share the 5-nitrofuran group but replace the piperazine-thiazole system with a thiadiazole-thiazolidinone scaffold. These derivatives exhibit broad-spectrum antimicrobial activity (MICs: 4–64 µg/mL against E. coli, S. aureus, and H. pylori), suggesting that the target compound’s nitrofuran-thiazole combination may similarly target microbial enzymes .

Physicochemical Properties

Note: LogP and solubility values are extrapolated from structural analogues .

Q & A

Q. What are the recommended synthetic routes for (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., furan- and thiazole-containing derivatives) involves regioselective coupling of heterocyclic moieties under controlled conditions. For example, highlights the use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for similar thiazole-furan hybrids, achieving yields of 60–82% . Optimization should focus on:

- Solvent selection : Polar solvents enhance reactivity of nitro groups and stabilize intermediates.

- Catalysis : Acid or base catalysis (e.g., triethylamine) may improve coupling efficiency.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating pure products.

Yield improvements can be monitored via TLC and validated using HPLC purity assays.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer : A combination of 1H/13C NMR (for confirming substituent connectivity and piperazine ring conformation) and high-resolution mass spectrometry (HR-MS) (for molecular weight validation) is critical. demonstrates that NMR chemical shifts for thiazole protons typically appear at δ 7.5–8.5 ppm, while furan protons resonate at δ 6.3–7.2 ppm . For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and spatial arrangement, particularly for the nitro group’s orientation . Discrepancies in spectral data should be cross-verified with computational modeling (e.g., DFT calculations).

Advanced Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, including degradation pathways and bioaccumulation potential?

- Methodological Answer : Adopt a tiered approach as outlined in :

- Phase 1 (Lab Studies) : Assess hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F assay). Monitor degradation products via LC-MS/MS.

- Phase 2 (Environmental Simulation) : Use soil/water microcosms to study partitioning coefficients (log Kow) and bioaccumulation in model organisms (e.g., Daphnia magna).

- Phase 3 (Field Studies) : Deploy passive samplers in aquatic systems to measure real-world persistence .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line viability, serum concentration). ’s split-plot design provides a framework:

- Standardization : Use replicates (n ≥ 4) and internal controls (e.g., reference inhibitors).

- Dose-response curves : Test concentrations spanning 3 log units to identify IC50/EC50 variability.

- Mechanistic studies : Combine enzymatic assays (e.g., kinase inhibition) with cell-based models (e.g., HEK293) to differentiate target-specific vs. off-target effects .

Q. How do modifications to the thiazole and nitrofuran rings influence the compound’s pharmacological profile in SAR studies?

- Methodological Answer : and provide SAR insights:

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position enhances electrophilicity, potentially improving target binding (e.g., enzyme active sites).

- Nitrofuran adjustments : Replacing the nitro group with -OH or -CH3 reduces oxidative stress induction but may alter antimicrobial efficacy.

- Piperazine linker flexibility : Methylation at the piperazine N-atom (as in ) can modulate blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points or spectral data during synthesis?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. reports melting points for analogous compounds (126–148°C), suggesting strict drying protocols (e.g., vacuum desiccation) . For spectral mismatches, compare with computational predictions (e.g., ACD/Labs NMR simulator) and repeat experiments under inert atmospheres to exclude oxidation artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.